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molecular formula C7H4ClNO4 B1359790 2-Chloro-6-nitrobenzoic acid CAS No. 5344-49-0

2-Chloro-6-nitrobenzoic acid

Cat. No. B1359790
M. Wt: 201.56 g/mol
InChI Key: JYHOMEFOTKWQPN-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

1 ml of dimethyl formamide and 17.9 gm (0.15 mol) of thionyl chloride were added to a suspension of 20.1 gm (0.1 mol) of 2-chloro-6-nitro-benzoic acid in 150 ml of anhydrous benzene. The reaction mixture was stirred for 30 minutes and heated to reflux temperature. After 3 hours another 17.9 gm (0.15 mol) of thionyl chloride were added. The reaction mixture was further refluxed for 3 hours. After cooling, the reaction mixture filtered, and the filtrate was evaporated in vacuo.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.S(Cl)([Cl:8])=O.[Cl:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[C:12]=1[C:13](O)=[O:14]>C1C=CC=CC=1>[Cl:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[C:12]=1[C:13]([Cl:8])=[O:14]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
17.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20.1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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